molecular formula C10H16N2O2 B8229982 tert-butyl N-(3-ethynylazetidin-3-yl)carbamate

tert-butyl N-(3-ethynylazetidin-3-yl)carbamate

Cat. No.: B8229982
M. Wt: 196.25 g/mol
InChI Key: LZDHNWJCONAHHO-UHFFFAOYSA-N
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Description

tert-butyl N-(3-ethynylazetidin-3-yl)carbamate: is a chemical compound with the molecular formula C10H16N2O2 and a molecular weight of 196.24624. It is known for its unique structure, which includes an azetidine ring and an ethynyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-ethynylazetidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate azetidine derivative. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(3-ethynylazetidin-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-butyl N-(3-ethynylazetidin-3-yl)carbamate has several scientific research applications, including:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.

    Biological Studies: Used in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-ethynylazetidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, leading to enzyme inhibition. The azetidine ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

  • tert-butyl N-(3-azetidinyl)carbamate
  • tert-butyl N-(3-propynyl)carbamate
  • tert-butyl N-(3-ethynylpyrrolidin-3-yl)carbamate

Comparison: tert-butyl N-(3-ethynylazetidin-3-yl)carbamate is unique due to the presence of both an azetidine ring and an ethynyl group. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, tert-butyl N-(3-azetidinyl)carbamate lacks the ethynyl group, which limits its ability to participate in certain reactions. Similarly, tert-butyl N-(3-propynyl)carbamate does not have the azetidine ring, affecting its binding interactions with biological targets .

Properties

IUPAC Name

tert-butyl N-(3-ethynylazetidin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-5-10(6-11-7-10)12-8(13)14-9(2,3)4/h1,11H,6-7H2,2-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDHNWJCONAHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CNC1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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